molecular formula C11H12N2O3 B1288129 Methyl 4-(2-oxoimidazolidin-1-yl)benzoate CAS No. 627901-54-6

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

Cat. No. B1288129
CAS RN: 627901-54-6
M. Wt: 220.22 g/mol
InChI Key: JJEJWKYMXZCGPN-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound that is part of a broader class of compounds with potential antiproliferative and anticancer properties. The related compounds, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and their analogues, have been synthesized and evaluated for their biological activities, particularly as tubulin inhibitors mimicking Combretastatin A-4, a known anticancer agent .

Synthesis Analysis

The synthesis of related compounds, such as PIB-SOs and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), involves the preparation of a series of derivatives that have been biologically evaluated. These compounds were synthesized with the aim of assessing the importance of the bridge linking the two phenyl moieties and to establish quantitative structure-activity relationships through CoMFA and CoMSIA analyses .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. The presence of the 2-oxoimidazolidin-1-yl group is significant, as it is part of the core structure that interacts with the colchicine-binding site on β-tubulin. This interaction is essential for the disruption of the cytoskeleton and the induction of cell death in cancer cells. The structure-activity relationship studies have shown that certain structural features are key for the antiproliferative activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to create a library of derivatives with varying substituents to evaluate their biological activities. The reactions typically involve the formation of the imidazolidin-2-one core, followed by various substitutions to create a diverse set of compounds for testing. The biological evaluations of these compounds have shown that some possess significant antiproliferative, antiangiogenic, and antitumoral activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate are not detailed in the provided papers, the related compounds exhibit nanomolar antiproliferative activities against cancer cell lines. These activities are indicative of the compounds' ability to interact with biological targets effectively. The physical properties such as solubility, stability, and reactivity would be influenced by the functional groups present in the compounds, which in turn affect their biological efficacy .

Scientific Research Applications

Taste Modulation
Recent investigations have led to the discovery of N-(1-methyl-4-oxoimidazolidin-2-ylidene) amino acids, derived from the Maillard-type reactions between creatinine and various carbohydrates, as taste modulators. These compounds enhance the mouthfulness and thick-sour orosensation without imparting intrinsic taste up to concentrations of 10 mmol/L. This discovery opens avenues for their application in enhancing food flavors, particularly in model broths mimicking stewed beef juice, demonstrating their potential in food science and technology (Kunert, Walker, & Hofmann, 2011).

Antibacterial and Antifungal Activities
Some derivatives of methyl 4-(2-oxoimidazolidin-1-yl)benzoate, specifically synthesized imidazoline compounds, have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, highlighting the importance of such compounds in medical research and pharmaceutical applications (Trivedi, Kubawat, & Parekh, 2003).

Corrosion Inhibition
Research on derivatives of methyl 4-(2-oxoimidazolidin-1-yl)benzoate, specifically N-heterocyclic compounds based on 8-hydroxyquinoline, has demonstrated their effectiveness as corrosion inhibitors for mild steel in HCl solution. This application is crucial in industrial settings, where corrosion resistance can significantly reduce maintenance costs and prolong the lifespan of metal structures (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

Advanced Glycation End Products Analysis
In the context of food science and health, derivatives of methyl 4-(2-oxoimidazolidin-1-yl)benzoate, specifically N-(1-Methyl-4-oxoimidazolidin-2-ylidene) α-amino acids, have been identified as advanced glycation end products (AGEs) in roasted meat. A stable isotope dilution analysis (SIDA) has been developed for their quantitation in meat and biological fluids, providing insights into the dietary uptake and metabolism of these compounds, particularly in type 2 diabetes patients. This research contributes to understanding the impact of dietary AGEs on health and disease progression (Kunert, Skurk, Frank, Lang, Hauner, & Hofmann, 2013).

Safety And Hazards

“Methyl 4-(2-oxoimidazolidin-1-yl)benzoate” is classified under GHS07 hazard class . The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-10(14)8-2-4-9(5-3-8)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEJWKYMXZCGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594735
Record name Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

CAS RN

627901-54-6
Record name Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-(3-(2-chloroethyl)ureido)benzoate (8.5 g, 33.1 mmol) was then stirred in N,N-dimethylformamide (80 ml) with K2CO3 (2.3 g, 16.7 mmol) at room temperature for 12 hours. The solid was filtered off and the solvent was removed in vacuum. The crude product was dissolved in dichloromethane and purified on ISCO system (30% EtOAc in dichloromethane) to give a pure product as a white crystalline (5.48 g, 75%): 1H NMR (400 MHz, CDCl3) δ 8.00 (d, 2H), 7.62 (d, 2H), 4.90 (br s, 1H), 3.97 (dd, 2H), 3.90 (s, 3H), 3.60 (dd, 2H). MS (ESI) m/z: Calculated: 220.08; Observed: 221.10 (M++1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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